N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Description
Properties
Molecular Formula |
C20H16ClN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C20H16ClN3O3/c21-13-5-6-17-16(9-13)12(10-23-17)7-8-22-18(25)11-24-19(26)14-3-1-2-4-15(14)20(24)27/h1-6,9-10,23H,7-8,11H2,(H,22,25) |
InChI Key |
RLEHZJTZPRAOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation via Fischer Cyclization
The 5-chloroindole core is synthesized via Fischer indole cyclization, employing 5-chlorophenylhydrazine and a ketone precursor. For example:
Yields typically range from 60–75%, with purification via recrystallization from ethanol.
Ethylamine Side Chain Introduction
The ethylamine side chain is installed through nucleophilic substitution or reductive amination:
-
Method 1 : Reaction of 5-chloroindole with 2-bromoethylamine hydrobromide in DMF at 80°C (Yield: 65%).
-
Method 2 : Reductive amination of 5-chloroindole-3-acetaldehyde using sodium cyanoborohydride (Yield: 82%).
Preparation of Phthalimide Acetic Acid Derivatives
Catalytic Oxidation of N-Hydroxyethyl Phthalimide
A green chemistry approach employs N-hydroxyethyl phthalimide (NHP) and N-hydroxyphthalimide (NOP) as a catalyst under aerobic conditions:
Key advantages include solvent recyclability and elimination of toxic toluene.
Activation for Amide Bond Formation
The carboxylic acid is activated as an acid chloride using thionyl chloride:
This intermediate reacts efficiently with amines under mild conditions.
Coupling Strategies for Final Assembly
Amide Bond Formation via Schotten-Baumann Reaction
The ethylamine intermediate is coupled with phthalimide acetyl chloride in a biphasic system:
Optimized Conditions :
Mitsunobu Reaction for Direct Alkylation
An alternative route employs Mitsunobu conditions to link pre-formed fragments:
Challenges : Competing side reactions require strict stoichiometric control (DIAD: 1.2 equiv).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantages |
|---|---|---|---|
| Schotten-Baumann | 78% | >98% | Scalable, minimal byproducts |
| Mitsunobu | 65% | 95% | Avoids acid chloride handling |
| Catalytic Oxidation | 70% | 97% | Environmentally benign, no toxic solvents |
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol. Characterization data include:
-
H NMR (400 MHz, DMSO-): δ 10.92 (s, 1H, indole NH), 7.85–7.45 (m, 4H, phthalimide), 4.21 (t, 2H, CH), 3.02 (t, 2H, CH).
-
HRMS : m/z calculated for CHClNO [M+H]: 396.0749, found: 396.0752.
Industrial-Scale Considerations
Large-scale synthesis prioritizes Route A (Schotten-Baumann) due to cost efficiency and regulatory compliance. Challenges include:
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxo derivatives of the indole moiety.
Reduction: Reduced derivatives with hydrogenated indole rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: It has been used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Chemical Biology: The compound serves as a tool for studying biological pathways and mechanisms involving indole derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Interact with Receptors: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS: 847851-87-0)
- Structure : Replaces the 5-chloro substituent with a methoxy group.
- Molecular Weight : 377.39 g/mol vs. 402.83 g/mol (target compound).
- The methoxy variant may exhibit enhanced solubility due to increased polarity .
- Synthesis : Similar coupling strategies likely apply, but starting from 5-methoxyindole derivatives.
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (CAS: 79087-58-4)
- Structure : Lacks the phthalimide group, simplifying to a basic acetamide.
- Molecular Weight : 236.70 g/mol vs. 402.83 g/mol (target compound).
Analogues with Varied Phthalimide Linkages
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide (CAS: 74169-70-3)
N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS: N/A)
- Structure : Methyl-substituted phthalimide with acetamide at position 3.
- Molecular Weight : 218.07 g/mol.
- Key Differences : Smaller substituents may enhance crystallinity (mp: 153–154°C) compared to the target compound, as seen in related phthalimide derivatives .
Bioactive Analogues with Therapeutic Potential
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (Compound 1 in )
- Structure : Phthalimide linked to a nitrate ester.
- Key Differences: The nitrate group confers NO-donor capacity, enabling vasodilation and anti-sickling activity in sickle cell disease models . The target compound lacks this functionality but may retain anti-inflammatory effects via phthalimide-mediated pathways.
Apremilast Derivatives ()
- Structure : Contains a phthalimide and sulfonyl ethylamine group.
- Key Differences : Apremilast’s sulfone group enhances TNF-α inhibition, whereas the target compound’s indole-phthalimide combination may target different inflammatory pathways .
Spectroscopic and Thermal Data
Note: The target compound’s IR spectrum would likely show strong C=O stretches near 1700–1770 cm⁻¹, similar to other phthalimides.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 544.0 g/mol. The IUPAC name is N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(1,3-dioxoisoindol-2-yl)propanamide.
| Property | Value |
|---|---|
| Molecular Formula | C28H26ClN7O3 |
| Molecular Weight | 544.0 g/mol |
| IUPAC Name | N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
| InChI Key | LLBLDPGJBCAQMO-UHFFFAOYSA-N |
Research indicates that this compound exhibits activity as a serotonin uptake inhibitor. It has been shown to interact selectively with serotonin receptors, particularly the 5-HT uptake site and 5-HT2 receptors, which are crucial for modulating mood and anxiety . The presence of the indole moiety contributes to its binding affinity and selectivity.
Antidepressant Activity
Several studies have highlighted the antidepressant-like effects of compounds bearing similar structural features. For instance, derivatives with indole structures have demonstrated significant efficacy in preclinical models of depression by enhancing serotonergic neurotransmission .
Anti-cancer Potential
The compound also shows promise in cancer therapy through its effects on IKAROS proteins, which are implicated in various malignancies. Specific derivatives have been identified as IKZF2 degraders, suggesting their potential utility in treating cancers associated with dysregulated IKZF2 levels .
Case Studies
- Serotonin Uptake Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited serotonin reuptake in vitro, leading to increased serotonin levels in synaptic clefts and subsequent behavioral changes indicative of antidepressant activity .
- Cancer Treatment : In vivo studies using mouse models showed that the administration of IKZF2-targeting compounds led to a reduction in tumor growth and improved survival rates. These findings underscore the compound's potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide, and how is purity ensured during synthesis?
- Methodology : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, amide coupling, and cyclization. For example, indole derivatives are often functionalized at the 3-position using ethyl chloroacetate, followed by coupling with isoindole-1,3-dione moieties under basic conditions (e.g., NaH in DMF) . Purity is ensured through recrystallization (e.g., from DMF/acetic acid mixtures) and chromatographic techniques (silica gel). Yield optimization requires strict control of reaction time (8–12 hours) and temperature (35–50°C) to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C-NMR : Confirm indole NH (~10–12 ppm), isoindole dioxo carbonyls (~168–170 ppm), and acetamide CH₂ groups (~3.5–4.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from calculated values .
- IR : Identify C=O stretches (1650–1750 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic efficiency be improved for low-yield chloro-substituted indole acetamides?
- Methodology : Low yields (6–17% in traditional reflux methods ) are addressed via:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves regioselectivity .
- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
- Catalytic optimization : Use Pd/Cu catalysts for C–N coupling steps to boost yields by 20–30% .
Q. What is the structure-activity relationship (SAR) of substituents on the indole ring for Bcl-2/Mcl-1 inhibition?
- Methodology :
- Chloro at C5 : Enhances hydrophobic interactions with Bcl-2 pockets, increasing binding affinity (IC₅₀ < 1 µM) .
- Ethyl linker : Balances rigidity and flexibility, improving membrane permeability (logP ~3.2) .
- Isoindole dioxo group : Acts as a hydrogen-bond acceptor, critical for Mcl-1 selectivity .
- Validation : Competitive FP assays using FITC-Bid peptides and SPR analysis .
Q. How do computational models predict target interactions, and what experimental validations are required?
- Methodology :
- Molecular docking (AutoDock Vina) : Screens against Bcl-2 (PDB: 4AQ3) and Mcl-1 (PDB: 5LOV) to prioritize high-scoring poses .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- Experimental validation : Compare computational ΔG values with SPR-measured Kd (e.g., <100 nM for Mcl-1) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported anticancer activities of similar indole-acetamides?
- Analysis : Variability in IC₅₀ values (e.g., 0.5–10 µM ) arises from assay conditions (cell line specificity, serum concentration).
- Resolution : Standardize protocols:
- Use MTT assays on matched isogenic cell pairs (e.g., Bax⁻/⁻ vs. wild-type) to confirm apoptosis mechanisms .
- Validate target engagement via Western blotting for cleaved PARP and Bim upregulation .
Methodological Challenges
Q. What strategies mitigate decomposition of the isoindole-dioxo moiety during storage?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
